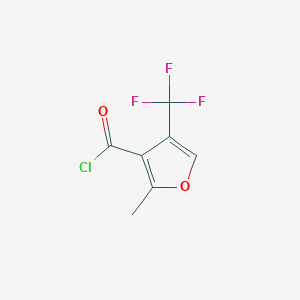

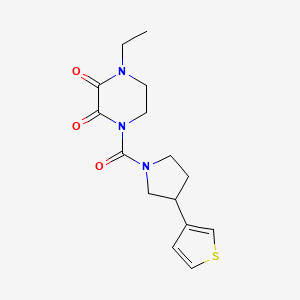

![molecular formula C26H24N6O2 B2378633 2-(4-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-7-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 539797-70-1](/img/structure/B2378633.png)

2-(4-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-7-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-(4-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-7-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide” is a type of [1,2,4]triazolo[1,5-a]pyrimidine . These compounds are known for their biological importance .

Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines has been shown to be effectively carried out using propylphosphonic anhydride as a reagent . The reactions work under mild conditions and exhibit wide functional group tolerance, delivering the triazolopyridines in good to excellent yields and purities .Molecular Structure Analysis

The molecular structure of [1,2,4]triazolo[1,5-a]pyrimidines can be analyzed using X-ray crystallography . This technique enables structure-guided design, leading to the identification of preferred substructural components .Chemical Reactions Analysis

The chemical reactions involving [1,2,4]triazolo[1,5-a]pyrimidines have been studied extensively. For instance, it has been shown that these compounds can be used as phosphodiesterase 2A (PDE2A) inhibitors .Scientific Research Applications

Chemical Synthesis and Characterization

- A study by Gilava et al. (2020) focused on synthesizing a series of triazolopyrimidines, including compounds closely related to the requested molecule. They used Biginelli protocol for synthesis and characterized the compounds using IR, NMR, and mass spectroscopic techniques. The synthesized compounds were evaluated for their antimicrobial and antioxidant activities (V. P. Gilava et al., 2020).

Structural Analysis and Reaction Mechanism

- Lashmanova et al. (2019) presented a study on the preparation of triazolopyrimidines through the reduction of related compounds, detailing the structural proof through single crystal X-ray diffraction data. The paper also discusses the reaction mechanism, including the transition cage structure (E. A. Lashmanova et al., 2019).

Pharmacological Applications

- While your request specifically excluded drug use, dosage, and side effects, it's worth noting that numerous studies are focused on the pharmacological applications of triazolopyrimidine derivatives. For example, Lahmidi et al. (2019) synthesized a novel pyrimidine derivative and evaluated its antibacterial activity against various microbial strains (S. Lahmidi et al., 2019).

Antimicrobial Activity

- Chauhan and Ram (2019) synthesized a novel series of triazolopyrimidine derivatives and assessed their antibacterial and antifungal activity. Their findings contribute to the understanding of the antimicrobial potential of such compounds (J. H. Chauhan & H. Ram, 2019).

Mechanism of Action

Target of Action

Compounds with a similar [1,2,4]triazolo[1,5-a]pyrimidine scaffold have been known to exhibit a wide range of pharmacological activities such as anticancer, antimicrobial, anti-tubercular, cb2 cannabinoid agonists, feticide, and adenosine antagonists .

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific studies on this compound. Based on the pharmacological activities of similar compounds, it can be hypothesized that it may interact with its targets to modulate their function, leading to changes in cellular processes .

Biochemical Pathways

Given the wide range of pharmacological activities associated with similar compounds, it is likely that multiple biochemical pathways could be affected .

Pharmacokinetics

A compound with a similar structure was found to have high oral bioavailability, high systemic exposure (auc), and a maximum plasma concentration (cmax) of 1620 ng/ml . These properties suggest that the compound could be well-absorbed and distributed in the body, metabolized, and then excreted.

Result of Action

Based on the pharmacological activities of similar compounds, it can be hypothesized that it may have potential therapeutic effects in various conditions such as cancer, microbial infections, and tubercular diseases .

Future Directions

properties

IUPAC Name |

2-(4-methoxyphenyl)-5-methyl-7-(3-methylphenyl)-N-pyridin-3-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N6O2/c1-16-6-4-7-19(14-16)23-22(25(33)29-20-8-5-13-27-15-20)17(2)28-26-30-24(31-32(23)26)18-9-11-21(34-3)12-10-18/h4-15,23H,1-3H3,(H,29,33)(H,28,30,31) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJHMZVLUWUPSMW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2C(=C(NC3=NC(=NN23)C4=CC=C(C=C4)OC)C)C(=O)NC5=CN=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N6O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-7-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

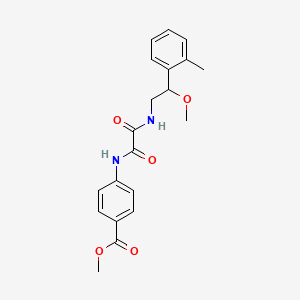

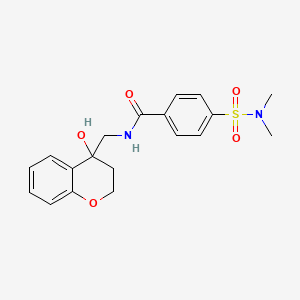

![2-{[2-(4-Fluorophenyl)-2-oxoethyl]sulfanyl}-3-phenyl-3,4-dihydroquinazolin-4-one](/img/structure/B2378550.png)

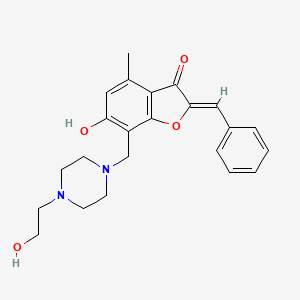

![4-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-6-(4-fluorobenzyl)-2-methyl-2H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2378557.png)

![1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 6-[(1,1-dioxo-1lambda6,2-benzothiazol-3-yl)amino]hexanoate](/img/structure/B2378563.png)

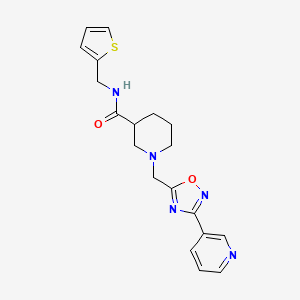

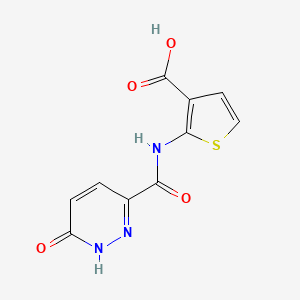

![N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-2-(thiophen-3-yl)acetamide](/img/structure/B2378564.png)

![N-(3,5-dimethylphenyl)-2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2378568.png)

![N-{[(1S,5R)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonyl}-L-alanine](/img/structure/B2378570.png)

![N-(3-methoxybenzyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2378571.png)